Methyl 4-benzamido-2-oxobut-3-enoate
Description
Methyl 4-benzamido-2-oxobut-3-enoate is a synthetic organic compound featuring a conjugated enone system (α,β-unsaturated ketone) and a benzamido substituent. This structure confers unique reactivity, making it valuable in heterocyclic synthesis. For instance, it serves as a precursor in the formation of oxazoloquinolines and imidazole carboxylates via condensation reactions with aromatic amines under acidic conditions (e.g., polyphosphoric acid, PPA) . The compound’s synthesis typically involves the reaction of methyl 2-benzoylamino-3-oxobutanoate with aryl amines in benzene, catalyzed by p-toluenesulfonic acid (PTSA), followed by cyclization under thermal conditions . Its structural motifs—such as the electron-deficient enone and aromatic amide groups—enable diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
116253-86-2 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 4-benzamido-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)10(14)7-8-13-11(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15) |
InChI Key |
BGXWPQNOPNMZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C=CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-benzamido-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with acetoacetic ester under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzamido-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-benzamido-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-benzamido-2-oxobut-3-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the specific conditions. Its reactivity is influenced by the presence of the ester and keto groups, which can participate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-benzamido-2-oxobut-3-enoate shares functional groups with several esters and enoates, but its reactivity and applications differ significantly. Below is a detailed comparison:
Structural and Functional Group Analysis
Reactivity and Stability
- Conjugation Effects: The α,β-unsaturated ketone in this compound enhances electrophilicity, facilitating Michael additions and cycloadditions. This contrasts with non-conjugated esters like methyl salicylate, which exhibit nucleophilic acyl substitution but lack enone-driven reactivity .
- Acid Sensitivity : The benzamido group increases susceptibility to hydrolysis under strong acidic conditions compared to simpler esters (e.g., methyl salicylate), necessitating careful handling during synthesis .
Physical Properties (Inferred from Analogues)
- Molecular Weight : ~265 g/mol (higher than methyl salicylate at 152 g/mol due to the benzamido group) .
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, acetone) due to the ester and amide groups, contrasting with hydrophobic diterpene esters like sandaracopimaric acid methyl ester .
- Melting Point: Expected to be >100°C (similar to methyl 2-benzoylamino-3-oxobutanoate) .
Comparative Limitations
- Stability : Less stable under prolonged heating than diterpene esters (e.g., torulosic acid methyl ester), which are thermally robust due to their fused ring systems .
- Versatility : While highly reactive, its applications are narrower than methyl salicylate, which is used industrially in cosmetics and pharmaceuticals .
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